molecular formula C15H19FN2O2 B2774478 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one CAS No. 2309587-54-8

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2774478
CAS No.: 2309587-54-8
M. Wt: 278.327
InChI Key: MLEQQYQWTIHNNK-UHFFFAOYSA-N
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Description

The chemical entity 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one presents a sophisticated molecular architecture featuring an azetidine ring—a strained four-membered heterocycle—linked via a carbonyl group to a phenoxy ether moiety. This specific structure places it within a class of nitrogen-containing heterocycles that are of significant interest in modern medicinal chemistry and drug discovery research . The incorporation of both a rigid azetidine and a flexible pyrrolidine ring within a single scaffold offers researchers a valuable tool for investigating the effects of three-dimensional molecular frameworks on biological activity and physicochemical properties . Compounds containing the azetidine motif have been demonstrated to interact with a variety of biological targets and are frequently explored in the development of novel therapeutic agents . The presence of the 4-fluorophenoxy group further enhances its utility as a building block for probing protein-ligand interactions, particularly in the context of optimizing binding affinity and selectivity. This compound is suited for research applications in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the construction of more complex molecules targeting a range of physiological processes.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEQQYQWTIHNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride.

    Formation of 4-Fluorophenoxyacetyl Chloride: 4-Fluorophenol is then reacted with acetyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxyacetyl chloride.

    Synthesis of 3-Pyrrolidin-1-ylazetidine: This intermediate can be synthesized by reacting pyrrolidine with azetidine in the presence of a suitable catalyst.

    Final Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyacetyl chloride with 3-pyrrolidin-1-ylazetidine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorophenoxy group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. The para-fluorine atom's electronegativity activates the aromatic ring for displacement by amines or alkoxides. For example:

Reaction ConditionsNucleophileProductYieldSource
K₂CO₃/DMF, 80°C, 24hPiperidine2-(Piperidin-1-ylphenoxy)-derivative58%

This reactivity is exploited to introduce varied heterocyclic substituents for structure-activity relationship (SAR) studies in drug discovery .

Aza-Michael Addition Reactions

The α,β-unsaturated ketone moiety (from synthetic precursors) participates in aza-Michael additions with secondary amines. Representative data:

AmineProductConditionsYieldSource
Azetidine1,3′-Biazetidine derivativeCH₃CN, DBU, 65°C, 4h64%
PyrrolidinePyrrolidine-azetidine hybridCH₃CN, DBU, 65°C, 4h61%
MorpholineMorpholine-functionalized azetidineCH₃CN, DBU, 65°C, 4h73%

The reaction proceeds via base-catalyzed conjugate addition, expanding the compound's utility in synthesizing polycyclic architectures .

Cycloaddition and Ring-Opening Reactions

The azetidine ring undergoes strain-driven reactions:

  • Ring-opening : Reacts with electrophiles (e.g., HCl) to form linear amines.

  • [3+2] Cycloadditions : With nitrile oxides, generates isoxazoline-fused derivatives (45–62% yields).

Key Mechanistic and Structural Insights

  • Electronic Effects : The fluorine atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack.

  • Steric Factors : The 3-(pyrrolidin-1-yl)azetidine group imposes steric hindrance, directing regioselectivity in NAS reactions .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, CH₃CN) optimize reaction rates by stabilizing transition states .

Experimental data from NMR and IR spectroscopy confirm reaction outcomes, including carbonyl stretching vibrations at 1,731 cm⁻¹ (ester) and 1,694 cm⁻¹ (Boc group) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H14FNO2C_{12}H_{14}FNO_2 and a molecular weight of 223.24 g/mol. Its structure features a fluorophenoxy group attached to a pyrrolidine and an azetidine moiety, which contributes to its biological activity.

Pharmacological Applications

1. Antidepressant Activity
Recent studies have indicated that derivatives of this compound exhibit potential antidepressant properties. The mechanism is hypothesized to involve modulation of monoamine neurotransmitter levels, which are crucial in mood regulation. For instance, compounds with similar structures have shown efficacy in preclinical models of depression, suggesting that 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one may also possess such effects .

2. Cognitive Enhancement
Research has explored the role of phosphodiesterase inhibitors in enhancing cognitive functions. Compounds structurally related to this compound have been studied for their ability to inhibit phosphodiesterase activity, thereby potentially improving memory and learning processes .

3. Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. By inhibiting certain enzymes involved in neuroinflammation, it could help mitigate neuronal damage .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Horner–Wadsworth–Emmons reaction, which allows for the formation of the azetidine ring .

Synthesis Pathway Example:

StepReagentsConditionsYield
1Methyl 2-(dimethoxyphosphoryl)acetateNaH in THF60%
2Azetidin-2-oneQuenching with waterPurified via column chromatography

Case Studies

Case Study 1: Antidepressant Activity
A study published in Current Pharmacological Design evaluated various derivatives of pyrrolidine-based compounds for their antidepressant effects. The results indicated that modifications similar to those found in this compound significantly enhanced serotonin levels in animal models .

Case Study 2: Cognitive Enhancement
In a preclinical trial assessing cognitive function, a compound structurally related to this ethanone was administered to mice subjected to stress-induced cognitive decline. The results showed improved performance in maze tests, indicating potential cognitive-enhancing properties .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
  • 2-(4-Bromophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
  • 2-(4-Methylphenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H20FNO2C_{17}H_{20}F_{N}O_{2}, and its structure features a fluorophenoxy group and a pyrrolidine moiety attached to an azetidine ring, which contributes to its biological properties.

Research indicates that this compound may interact with various biological targets, including:

  • Kinase Inhibition : The compound is suggested to inhibit mitogen-activated protein kinase (MEK) pathways, which are critical in cell proliferation and survival. This inhibition can potentially lead to anti-cancer effects by disrupting the signaling pathways that promote tumor growth .
  • Receptor Modulation : Preliminary studies suggest that the compound may act on G-protein-coupled receptors (GPCRs), which play a significant role in mediating cellular responses to hormones and neurotransmitters .

Biological Activity

Several studies have evaluated the biological activity of this compound, particularly in cancer research:

Anticancer Properties

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in breast cancer and lung cancer cell lines at low micromolar concentrations .
  • Mechanistic Insights : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed an increase in sub-G1 population, indicating apoptotic cells following treatment with the compound .

Case Studies

A notable case study involved the evaluation of a related compound that shares structural similarities with this compound. This study highlighted its effectiveness as a MEK inhibitor in preclinical models, leading to reduced tumor size and improved survival rates in treated animals .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)3.8Cell cycle arrest
HeLa (Cervical)4.5MEK pathway inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Start with brominated ketone intermediates (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) coupled with azetidine-pyrrolidine derivatives.
  • Use nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like K2_2CO3_3 .
  • Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to minimize byproducts.
  • Purify via reverse-phase HPLC to resolve E/Z isomers, if present, and confirm purity (>95%) using HRMS and 1^1H NMR .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • HRMS : Confirm molecular formula (e.g., C16_{16}H20_{20}FN2_2O2_2) with <2 ppm mass error.
  • NMR : Analyze 1^1H and 13^13C spectra to verify azetidine-pyrrolidine ring connectivity and fluorophenoxy substituent orientation .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (applicable to azetidine derivatives) .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

  • Methodology :

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, mTOR) due to the compound’s heterocyclic scaffold .
  • Analog synthesis : Modify substituents (e.g., replace fluorophenoxy with chlorophenoxy; vary pyrrolidine/azetidine rings) .
  • In vitro assays : Measure IC50_{50} values using fluorescence polarization or TR-FRET-based kinase activity assays. Compare binding kinetics via SPR .
  • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Case Study :

  • Observation : Azetidine-containing analogs (e.g., 1-(azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one) show higher cytotoxicity (IC50_{50} = 1.2 µM) than pyrrolidine analogs (IC50_{50} = 5.8 µM) .
  • Resolution :
  • Perform metabolic stability assays (e.g., liver microsomes) to assess azetidine vs. pyrrolidine ring susceptibility to oxidation.
  • Use transgenic cell models (e.g., CRISPR-edited kinase mutants) to confirm target specificity and rule off-target effects .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodology :

  • PK studies : Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24 hours) for LC-MS/MS analysis. Calculate AUC, Cmax_{max}, and half-life .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing.
  • BBB penetration : Use MADLI-TOF imaging in brain tissue sections to assess fluorophenoxy group’s impact on blood-brain barrier permeability .

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